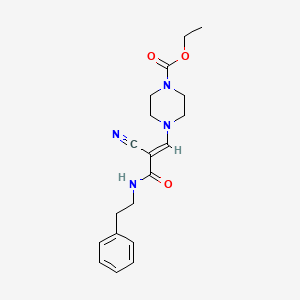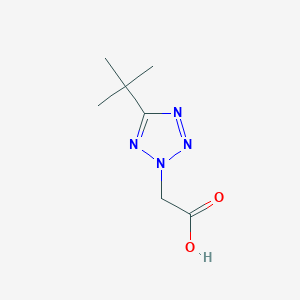
2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 5-aryl-2H-tetrazole compounds, including those with acetic acid functionalities, involves multiple steps that target specific properties such as superoxide scavenging activity and anti-inflammatory potential. For example, Maxwell et al. (1984) describe the synthesis of a series of 5-aryl-2H-tetrazoles and their acetic acid derivatives, highlighting the methodological approaches to achieving compounds with desired biological activities (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including the target compound, is characterized by the presence of a tetrazole ring—a five-membered ring consisting of four nitrogen atoms and one carbon atom. This structure confers unique electronic and steric properties. Kanno et al. (1991) detailed the structure of a related tetrazole derivative, highlighting the importance of the tetrazole ring in determining the compound's reactivity and interaction with biological targets (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Chemical Reactions and Properties
Tetrazole compounds, including “2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid”, can undergo various chemical reactions, leveraging the reactive nature of the tetrazole ring. These reactions can lead to the formation of diverse derivatives with potential biological and industrial applications. Pagacz-Kostrzewa et al. (2014) explored the thermal decomposition and photochemistry of a similar compound, shedding light on its reactivity under different conditions (Pagacz-Kostrzewa, Krupa, & Wierzejewska, 2014).
Aplicaciones Científicas De Investigación
Complex Formation with Palladium(II)
2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid has been used in the synthesis of water-soluble palladium(II) complexes. These complexes are characterized by high-resolution electrospray ionization mass spectrometry, nuclear magnetic resonance, infrared spectroscopies, and X-ray diffraction, demonstrating its utility in complexation reactions (Protas et al., 2017).
Synthesis of Pyrimidin-4-one Derivatives
This compound has been involved in the synthesis of 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, showcasing its role in facilitating complex organic synthesis and the formation of novel heterocyclic compounds (Kanno et al., 1991).
Development of Superoxide Scavengers and Anti-inflammatory Agents
Research has explored the synthesis of 5-aryl-2H-tetrazole-2-acetic acids with potential applications as superoxide scavengers and anti-inflammatory agents, indicating its importance in medicinal chemistry (Maxwell et al., 1984).
Synthesis of Fungicidal Agents
It has also been used in the synthesis of novel fungicidal compounds, highlighting its role in agricultural chemistry and plant protection (Mao et al., 2013).
Role in Radiopharmaceuticals Synthesis
This compound played a role in synthesizing radiolabeled compounds for metabolic profiling studies, underlining its significance in radiopharmaceuticals (Maxwell & Tran, 2017).
Alkylation Reactions
It is involved in selective alkylation reactions, demonstrating its utility in organic synthesis and the creation of specialized organic compounds (Koren & Gaponik, 1990).
Safety And Hazards
The safety information for “2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid” includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for “2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid” and similar compounds could involve further exploration of their potential biological activity, given that the tetrazole ring is considered a biomimic of the carboxylic acid functional group . Additionally, the development of more efficient synthesis methods could be a focus of future research .
Propiedades
IUPAC Name |
2-(5-tert-butyltetrazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)6-8-10-11(9-6)4-5(12)13/h4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCBLFAKUJUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

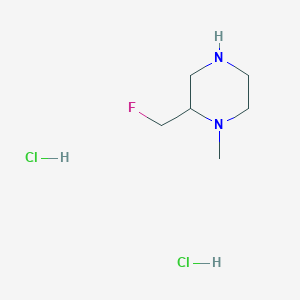
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)
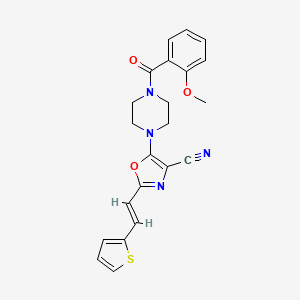
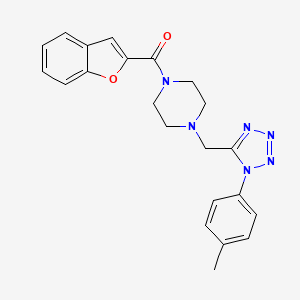
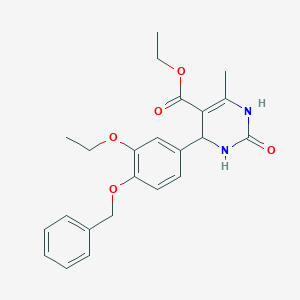
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
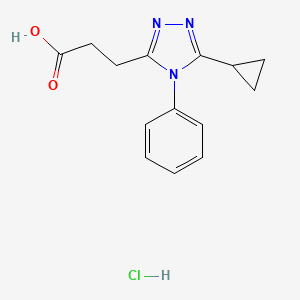
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)
